molecular formula C8H9NOS B1328905 2-Mercaptoacetanilide CAS No. 4822-44-0

2-Mercaptoacetanilide

Cat. No. B1328905
CAS RN: 4822-44-0
M. Wt: 167.23 g/mol
InChI Key: DLVKRCGYGJZXFK-UHFFFAOYSA-N
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Description

2-Mercaptoacetanilide is a chemical compound that is related to various mercaptoacetamide derivatives. While the provided papers do not directly discuss 2-Mercaptoacetanilide, they do provide insights into similar compounds and their synthesis, properties, and biological activities. For instance, 2-mercaptoacetate is studied for its inhibitory effects on fatty acid oxidation in the liver, which is relevant to understanding the biological interactions of thiol-containing compounds like 2-Mercaptoacetanilide .

Synthesis Analysis

The synthesis of related mercapto compounds involves several steps, starting from readily available precursors. For example, 3-Mercapto-2(1H)-pyridinone is synthesized from 2-tert-butylthiazolo[4,5-b]pyridine through a series of high-yielding steps . Similarly, an improved synthesis method for 2-mercapto-5-difluoromethoxy-1H-benzimidazole, which is an important medicinal intermediate, has been described, involving reactions such as nitration, hydrolysis, reduction, and cyclization . These methods could potentially be adapted for the synthesis of 2-Mercaptoacetanilide.

Molecular Structure Analysis

The molecular structure of mercaptoacetamide derivatives is characterized by the presence of a thiol group (-SH) and an amide functional group. The electronic spectra of these compounds suggest the possibility of intramolecular hydrogen bonding between the NH hydrogen and the sulfur of the SH group . This feature is likely to be present in 2-Mercaptoacetanilide as well, affecting its chemical behavior and interactions.

Chemical Reactions Analysis

The chemical reactions involving mercaptoacetamide derivatives are influenced by the reactivity of the thiol group. For instance, 2-mercaptoacetate can inhibit fatty acid oxidation by inhibiting long-chain acyl-CoA dehydrogenase activity . It is also shown that 2-mercaptoacetate can inhibit acyl-CoA dehydrogenases in the presence of ATP, suggesting that its active metabolite, likely 2-mercaptoacetyl-CoA, competitively inhibits these enzymes . These findings indicate that 2-Mercaptoacetanilide may also participate in similar biochemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of mercaptoacetamide derivatives are influenced by their functional groups. The thiol group imparts certain reactivity patterns, such as the ability to form disulfides or to act as nucleophiles in chemical reactions. The amide group can engage in hydrogen bonding, affecting the compound's solubility and boiling point. The electronic spectra of N-alkyl-2-mercaptoacetamides have been compared with corresponding substituted acetamides, revealing insights into their electronic structure . These properties are essential for understanding the behavior of 2-Mercaptoacetanilide in various environments and could be used to predict its solubility, stability, and reactivity.

Scientific Research Applications

1. Synthesis and Characterization of Novel Compounds

  • Selective Cyclization : 2-Mercaptoacetanilide is used in the synthesis of novel compounds like polysubstituted imidazothiazoles through selective cyclization processes. These synthesized compounds are characterized using techniques like EL-MS and NMR spectroscopy (Faty, Gaafar, & Youssef, 2015).

2. Contributions to Drug Development

  • Inhibitors and Therapeutic Agents : Derivatives of 2-Mercaptoacetanilide, such as mercapto benzoxazole, have been investigated for their potential biological activities including fungicidal and inhibitory activities against certain pathogens and diseases (Zhi, 2003). Additionally, thiol-based derivatives have shown promise as potent and selective HDAC6 inhibitors, potentially influencing T-regulatory cell function and offering therapeutic benefits (Segretti et al., 2015).

3. Advancements in Chemical Synthesis Techniques

  • New Heterocyclic Scaffolds : 2-Mercaptoacetanilide is utilized in the synthesis of new heterocyclic scaffolds, like thiophene derivatives, which are explored for their potential antioxidant activities (Abdel‐Latif et al., 2018).

4. Environmental and Toxicological Studies

  • Toxicological Interaction Studies : The interactionof 2-Mercaptoacetanilide and its derivatives with key enzymes has been studied for potential toxicological effects. For example, the interaction between 2-Mercaptothiazoline (a related compound) and the antioxidant enzyme catalase has been investigated, providing insights into its potential environmental and biological toxicity (Huang et al., 2016).

5. Corrosion Inhibition

  • Inhibiting Steel Corrosion : Derivatives of 2-Mercaptoacetanilide, such as 2-mercaptothiazoline, have been evaluated for their effectiveness as corrosion inhibitors in steel, especially in acidic environments. This highlights its potential application in industrial processes to prevent material degradation (Döner et al., 2011).

6. Pharmacological Applications

  • Sulfonic Derivatives for Pharmacological Use : Research has been conducted on the synthesis of new sulfonic compounds derived from 2-Mercaptoacetanilide with potential pharmacological activity.

These compounds have been examined for their nucleophilic capacity and potential applications in controlled drug release and therapeutic interventions (Aparaschivei et al., 2014).

Safety And Hazards

2-Mercaptoacetanilide is poisonous by the intraperitoneal route. When heated to decomposition, it emits very toxic fumes of NO2 and SO2 .

properties

IUPAC Name

N-phenyl-2-sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-8(6-11)9-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVKRCGYGJZXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048672
Record name Thioglycolic acid anilide
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Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptoacetanilide

CAS RN

4822-44-0
Record name 2-Mercapto-N-phenylacetamide
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Record name Thioglycolic acid anilide
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Record name 2-Mercaptoacetanilide
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Record name Acetamide, 2-mercapto-N-phenyl-
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Record name 2-mercaptoacetanilide
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Record name THIOGLYCOLIC ACID ANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
RA Weisiger, WB Jakoby - Methods in enzymology, 1981 - Elsevier
… 6 Although 2-mercaptoacetanilide is used as the standard substrate, similar results are obtained … is stopped by the addition of 1 ml of basic stopping solution (for 2-mercaptoacetanilide …
Number of citations: 20 www.sciencedirect.com
CW Schimelpfenig - The Journal of Organic Chemistry, 1962 - ACS Publications
… 2-Mercaptoacetanilide was prepared by a modification of the method of VanAllan6 in which water was removed with … (0.3 mole) of 2-mercaptoacetanilide. After stirring for 3 days at room …
Number of citations: 4 pubs.acs.org
JC Burridge, IJ Hewitt, HA Anderson - Analyst, 1986 - pubs.rsc.org
… of 2‘-mercaptoacetanilide (VI) was preferred as a basis for the reagents, on health grounds, to the double-ring structure of thionalide. Although a number of N-aryl mercaptoacetamides …
Number of citations: 4 pubs.rsc.org
MM Chamberlain, GA Jabs… - The Journal of Organic …, 1962 - ACS Publications
… 2-Mercaptoacetanilide was prepared by a modification of the method of VanAllan6 in which water was removed with … (0.3 mole) of 2-mercaptoacetanilide. After stirring for 3 days at room …
Number of citations: 14 pubs.acs.org
RO Drummond, SE Ernst, JL Trevino… - Journal of economic …, 1972 - academic.oup.com
… , the following afforded > 99% control of either or both species: 0.1% Allied Chemical ACD-10284 (O, O diethyl phosphorodithioate S-ester with N-(2-cyanoethyl)-2-mercaptoacetanilide)…
Number of citations: 2 academic.oup.com
LA Garrard, RH Biggs - Phytochemistry, 1966 - Elsevier
… and 2-mercaptoacetanilide) were applied to seeds in dilute (10-s M) solutions throughout the germination period. In order to determine whether or not non-germinated seeds in each …
Number of citations: 5 www.sciencedirect.com
AA Santilli, DH Kim, SV Wanser - Journal of Heterocyclic …, 1971 - Wiley Online Library
A novel method for the preparation of esters and amides of thieno[2,3‐d]pyrimidine‐6‐carb‐oxylic acids was described. A typical example was the direct formation of ethyl 5‐amino‐2‐…
Number of citations: 88 onlinelibrary.wiley.com
DF Martin - Journal of the American Chemical Society, 1961 - ACS Publications
… A number of such compounds and their gold(I) derivatives have been prepared by Weiss,6 and the preparation of 2mercaptoacetanilide (I) and its cobalt salts have been reported by …
Number of citations: 3 pubs.acs.org
RT Claunch, TW Martin, MM Jones - Journal of the American …, 1961 - ACS Publications
… A number of such compounds and their gold(I) derivatives have been prepared by Weiss,6 and the preparation of 2mercaptoacetanilide (I) and its cobalt salts have been reported by …
Number of citations: 23 pubs.acs.org
GL Larsen - Xenobiotica, 1985 - Taylor & Francis
… phosphate buffer (pH 7.9), 100 nmol 5’-adenosyl-L-methionine and 100 nmol of 2-mercaptoacetanilide in a total vol. of 9.5 ml. The reaction mixture was incubated for 30min at 37C. …
Number of citations: 76 www.tandfonline.com

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